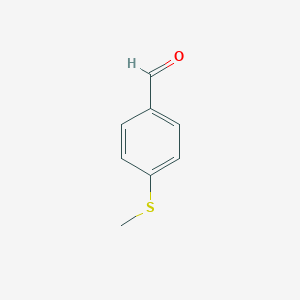

4-(Methylthio)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYABWJVXXOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033047 | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-89-7 | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TVQ11BIY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methylthio Benzaldehyde

Oxidation Routes for 4-(Methylthio)benzaldehyde Production

Oxidation reactions provide a direct and often high-yielding approach to the synthesis of this compound. These methods typically involve the conversion of a precursor molecule, such as an alcohol, through the action of an oxidizing agent.

A prevalent method for producing this compound is the oxidation of 4-methylthiobenzyl alcohol. google.com This process can be highly efficient, with certain methodologies reporting yields of up to 100%. google.com The reaction involves the selective oxidation of the primary alcohol group to an aldehyde, while leaving the methylthio group intact. Modern approaches focus on catalytic aerobic oxidation, which presents a more environmentally sustainable alternative to traditional stoichiometric oxidants. nbinno.com Research has also explored the use of specific iron complexes, such as [(N4Py)FeIV(O)]²⁺, to mediate this transformation, studying the chemoselectivity between S-oxidation and hydrogen atom transfer from the C-H bonds. researchgate.net

Table 1: Oxidation of 4-Methylthiobenzyl Alcohol

| Reactant | Oxidizing System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methylthiobenzyl Alcohol | Catalytic Aerobic Oxidation | Not specified | Not specified | nbinno.com |

| 4-Methylthiobenzyl Alcohol | Various Oxidants | Not specified | Up to 100% | google.com |

In the pursuit of greener chemical processes, several environmentally friendly methods for synthesizing this compound have been developed. One notable approach is the direct carbonylation of thioanisole (B89551) using a solid superacid catalyst. nbinno.com A specific patent details a method using a solid superacid SZTA catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅) with thioanisole and carbon monoxide (CO) as raw materials. google.comgoogle.com This method is highlighted for its high atom economy and minimal waste generation, representing a significant advancement in sustainable synthesis. google.com The reaction is typically carried out in an autoclave under pressure. google.com

Table 2: Environmentally Benign Synthesis via Carbonylation

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|

Reduction-Based Synthetic Strategies for this compound

Reduction reactions offer an alternative pathway to this compound, starting from a more oxidized precursor.

The synthesis of this compound can be accomplished through the reduction of 4-methylsulfinylbenzaldehyde. google.com This reaction specifically targets the sulfoxide (B87167) group, reducing it to a sulfide (B99878) without affecting the aldehyde functionality. This method has been reported to achieve high yields, reaching up to 92%. google.com

Table 3: Reduction of 4-Methylsulfinylbenzaldehyde

| Reactant | Reaction Type | Conditions | Yield | Reference |

|---|

Halogen Displacement and Nucleophilic Aromatic Substitution in this compound Synthesis

Substitution reactions, particularly those involving the displacement of a halogen atom on the aromatic ring, are also employed in the synthesis of this compound.

An Ullmann-type reaction provides a method for synthesizing this compound starting from p-bromobenzaldehyde. google.com The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides. organic-chemistry.orgsci-hub.se In this specific synthesis, p-bromobenzaldehyde is reacted in the presence of a suitable sulfur source. One documented procedure involves reacting p-bromobenzaldehyde with zinc fluoride (B91410) in dimethyl sulfoxide (DMSO) as the solvent. google.com The reaction requires elevated temperatures (150°C) and a prolonged reaction time (36 hours) to achieve yields as high as 85%. google.com

Table 4: Ullmann-Type Coupling for this compound Synthesis

| Reactants | Reagents/Solvent | Conditions | Yield | Reference |

|---|

Nucleophilic Aromatic Substitution with p-Chlorobenzaldehyde

One effective method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) reaction of p-chlorobenzaldehyde. This reaction involves the displacement of the chloride leaving group on the aromatic ring by a sulfur-containing nucleophile. A common and high-yielding approach utilizes a methylthiolate source, such as sodium methanethiolate (B1210775) (NaSMe) or methyl mercaptan (CH₃SH) in the presence of a base.

The mechanism is facilitated by the electron-withdrawing nature of the aldehyde group (-CHO) on the benzene (B151609) ring. This group activates the ring for nucleophilic attack, particularly at the para position where the chlorine atom is located. The nucleophile attacks the carbon atom bonded to the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the aldehyde group. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the final product, this compound.

A reported procedure using methyl mercaptan and sodium hydroxide (B78521) in a toluene/water solvent system at temperatures between 80–100°C achieves a notable yield of 94%. researchgate.net Despite the efficiency, the industrial-scale application of this method faces challenges due to the toxic and malodorous nature of methyl mercaptan. researchgate.net

Table 1: Nucleophilic Aromatic Substitution for this compound Synthesis

| Reactant | Nucleophile/Base | Solvent System | Temperature | Yield |

|---|

Carbonylation Approaches for this compound

Carbonylation reactions offer an alternative pathway to synthesize this compound. These methods involve the introduction of a carbonyl group (-CO) into an organic molecule. For the synthesis of this compound, a key starting material is thioanisole. Modern approaches focus on direct carbonylation, which is considered an atom-economical route that minimizes waste. nbinno.com

Thioanisole Carbonylation with Carbon Monoxide Utilizing Heterogeneous Catalysts

A significant advancement in the carbonylation of thioanisole involves the use of heterogeneous catalysts, which are advantageous due to their ease of separation from the reaction mixture and potential for recycling. google.comgoogle.com A specific patented method describes the direct carbonylation of thioanisole with carbon monoxide (CO) using a solid superacid catalyst. google.comgoogle.com

This process utilizes a specially prepared SZTA catalyst, which is a sulfated zirconia-titania composite modified with vanadium. google.comgoogle.com The reaction is typically carried out in an autoclave under pressure. Thioanisole and the SZTA catalyst are heated, and then carbon monoxide is introduced to a specific pressure. The reaction proceeds for several hours, after which the catalyst is filtered off, and the resulting product is hydrolyzed to yield this compound. google.comgoogle.com Research has demonstrated that this method can achieve very high yields, up to 96%, under optimized conditions. google.com

The efficiency of the reaction is dependent on several factors, including the catalyst composition, reaction temperature, CO pressure, and reaction time. The data below from various examples in the patent literature illustrates the impact of these parameters on the final product yield. google.comgoogle.com

Table 2: Thioanisole Carbonylation using a Heterogeneous SZTA Catalyst

| Catalyst Amount (g per 0.1 mol Thioanisole) | CO Pressure (MPa) | Reaction Time (h) | Temperature (°C) | Yield |

|---|---|---|---|---|

| 1 | 3 | 5 | 80 | 96.0% |

| 2 | 5 | 8 | 80 | 93.5% |

| 2 | 0.5 | 3 | 80 | 80.2% |

Cascade and Multicomponent Synthesis Involving this compound

This compound serves as a versatile building block in cascade and multicomponent reactions, which are efficient synthetic strategies that allow for the formation of complex molecules in a single operation. These reactions are valued for their atom economy and reduction of intermediate purification steps.

A notable example is the use of this compound in a one-pot, three-component synthesis of 1,3-thiazolidin-4-ones. nih.gov This reaction involves the condensation of this compound, an amine (either aromatic or aliphatic), and mercaptoacetic acid. nih.gov The reaction proceeds through the initial formation of a Schiff base from the condensation of this compound and the amine. This intermediate is not isolated but reacts in situ with mercaptoacetic acid. The thiol group of mercaptoacetic acid attacks the imine carbon, and subsequent intramolecular cyclization and dehydration yield the final thiazolidin-4-one ring system. nih.gov

This multicomponent procedure has been successfully employed to synthesize a series of novel thiazolidin-4-one derivatives with moderate to good yields, ranging from 22% to 86%. nih.gov These compounds have been investigated for their potential biological activities, highlighting the utility of this compound as a key starting material in the creation of complex and potentially functional molecules through efficient synthetic strategies. nih.gov

Table 3: Multicomponent Synthesis of Thiazolidin-4-ones from this compound

| Component 1 | Component 2 | Component 3 | Product | Yield Range |

|---|

Chemical Reactivity and Transformation Mechanisms of 4 Methylthio Benzaldehyde

Oxidation Reactions of the Sulfur Moiety in 4-(Methylthio)benzaldehyde

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives. These reactions are of significant interest due to the biological importance of sulfoxides.

Formation of 4-(Methylsulfinyl)benzaldehyde

The oxidation of this compound to 4-(Methylsulfinyl)benzaldehyde can be achieved using various oxidizing agents. Common reagents include hydrogen peroxide, often in the presence of acetic acid and heat. Other methods have utilized m-Chloroperbenzoic acid (m-CPBA), Oxone (KHSO₅), or hydrogen peroxide with a vanadium catalyst. In one procedure, using m-CPBA as the oxidant, 4-(Methylsulfinyl)benzaldehyde was obtained as a yellow oil in 57% yield. rsc.org

The formation of 4-(Methylsulfinyl)benzaldehyde is a critical step in the synthesis of various biologically active compounds. The resulting sulfoxide can be further oxidized to the corresponding sulfone, 4-(Methylsulfonyl)benzaldehyde (B46332).

Selective Sulfoxidation Processes and Mechanism Investigations

Achieving selective oxidation of the sulfur atom without affecting the aldehyde group is a key challenge. conicet.gov.ar Highly oxidizable functional groups like aldehydes can remain unaltered under specific reaction conditions. conicet.gov.arconicet.gov.ar

Several catalytic systems have been developed to promote selective sulfoxidation. For instance, cobalt (II) and nickel (II) complexes, such as γ-cyclodextrin complexes of CoBr₂ and NiBr₂, have demonstrated high chemoselectivity and excellent yields in the oxidation of this compound. conicet.gov.ar In a typical procedure using a cobalt complex, the reaction is carried out in acetonitrile (B52724) with an iron (III) nitrate (B79036) co-oxidant at room temperature. conicet.gov.ar

Gold nanoclusters supported on titanium dioxide (Au₂₅(SR)₁₈/TiO₂) have also been employed as catalysts for the selective oxidation of sulfides to sulfoxides using iodosylbenzene (PhIO) as the oxidant. researchgate.net These catalysts exhibit high activity and excellent recyclability. researchgate.net Research has shown that electron-rich sulfides, such as this compound, are oxidized at a higher conversion rate than electron-deficient ones. researchgate.net

A supramolecular catalyst, VBA/CB googleapis.com, has been shown to invert the typical oxidation tendency, favoring the oxidation of the alcohol group over the sulfide (B99878) in 4-(methylthio)benzyl alcohol. chinesechemsoc.org However, for direct sulfoxidation of this compound, the focus remains on chemoselectivity towards the sulfur atom.

Reduction Reactions of the Aldehyde Functionality in this compound

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 4-(Methylthio)benzyl alcohol. This transformation is a fundamental reaction in organic synthesis.

Formation of 4-(Methylthio)benzyl Alcohol

The reduction of this compound to 4-(Methylthio)benzyl alcohol is commonly accomplished using metal hydride reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose, typically in an alcohol solvent like ethanol (B145695) at room temperature. griffith.edu.au This method is efficient, often achieving yields greater than 90%. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride on the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate by the solvent to give the primary alcohol. libretexts.org

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this transformation. Biocatalytic approaches using alcohol dehydrogenases, such as from Rhodococcus ruber, have also been developed for the enantioselective reduction of this compound, yielding the alcohol with high enantiomeric excess.

Interactive Data Table: Reduction of this compound

| Reducing Agent/Catalyst | Solvent | Temperature | Yield | Reference |

| Sodium borohydride (NaBH₄) | Ethanol | Room Temperature | >90% | |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous solvents | - | - | |

| Alcohol dehydrogenase (Rhodococcus ruber) | Phosphate buffer (pH 7.0) | 30°C | 99% ee |

Note: "-" indicates data not specified in the provided sources.

Condensation Reactions of this compound

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). smolecule.com These reactions are significant as Schiff bases are important intermediates in the synthesis of various biologically active and pharmaceutical compounds. growingscience.com

Schiff Base Formation with Amines

The reaction of this compound with various primary amines leads to the formation of a wide array of Schiff base derivatives. growingscience.com These reactions are typically carried out in a suitable solvent, such as methanol (B129727), and often involve simple procedures with readily available starting materials. growingscience.com The formation of the azomethine linkage is a key step in these syntheses. researchgate.net

For example, a series of Schiff bases has been synthesized by reacting this compound with different amines, resulting in good yields ranging from 68-82%. growingscience.com The resulting Schiff bases have been characterized by various spectroscopic methods and have been investigated for their biological activities, including antibacterial and antioxidant properties. growingscience.com

The mechanism of Schiff base formation generally involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The reaction can be influenced by factors such as the nature of the amine, the solvent, and the temperature. nih.gov

Interactive Data Table: Synthesis of Schiff Bases from this compound

| Amine Reactant | Solvent | Yield | Reference |

| Various amines (R-NH₂) | Methanol | 68-82% | growingscience.com |

| Napthofuran-2-carbohydrazide | - | - | researchgate.net |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Various | - | nih.gov |

Note: "-" indicates data not specified in the provided sources.

Aldol (B89426) Condensation Reactions with Acetone (B3395972) and Other Ketones

This compound readily participates in aldol condensation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org This reaction typically involves the base-catalyzed reaction between an enolate ion and a carbonyl compound, resulting in a β-hydroxy aldehyde or β-hydroxy ketone. libretexts.orgbyjus.com Subsequent dehydration often occurs, especially with heating, to yield a conjugated enone. masterorganicchemistry.comlibretexts.org

In a classic example, this compound undergoes a crossed aldol condensation with acetone. umkc.edu Since this compound lacks α-hydrogens, it can only act as the electrophilic partner, reacting with the enolate of acetone. byjus.comumkc.edu The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), which deprotonates an α-carbon of acetone to form a nucleophilic enolate ion. umkc.edumnstate.edu This enolate then attacks the carbonyl carbon of this compound. umkc.edu The resulting β-hydroxy ketone can undergo dehydration to form the α,β-unsaturated ketone. umkc.edu By controlling the stoichiometry, a double aldol condensation can occur, where both sides of the acetone molecule react with this compound. mnstate.edu

A specific procedure involves the reaction of this compound with acetone in the presence of thionyl chloride and anhydrous ethanol, which yields (1E,4E)-1,5-bis(4-(methylthio)phenyl)penta-1,4-dien-3-one with a reported yield of 81.9%. researchgate.net Another study describes the reaction with 2-hydroxyacetophenone (B1195853) under basic conditions to produce chalcone (B49325) derivatives with a 70% yield.

The general mechanism for the base-catalyzed aldol condensation is as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate. umkc.edu

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming an alkoxide intermediate. umkc.edu

Protonation: The alkoxide is protonated by a protic solvent (like water or alcohol) to give the β-hydroxy ketone (the aldol addition product). umkc.edu

Dehydration (Condensation): Under heat or stronger basic conditions, a proton on the α-carbon is removed, and the resulting enolate eliminates a hydroxide ion to form a stable, conjugated α,β-unsaturated ketone. masterorganicchemistry.comumkc.edu

Table 1: Examples of Aldol Condensation Reactions with this compound

| Ketone | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetone | SOCl₂ / EtOH | (1E,4E)-1,5-bis(4-(methylthio)phenyl)penta-1,4-dien-3-one | 81.9 | researchgate.net |

| 2-Hydroxyacetophenone | Basic conditions | Chalcone derivative | 70 |

Wittig Olefination Leading to Substituted Stilbene (B7821643) Derivatives

The Wittig reaction is a highly effective method for synthesizing alkenes, including substituted stilbene derivatives, from carbonyl compounds. mnstate.edu This reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). mnstate.edu A key advantage of the Wittig reaction is the unambiguous placement of the double bond, which is particularly useful for creating complex molecules. mnstate.edu

In the context of this compound, the Wittig reaction provides a direct route to stilbene derivatives bearing a methylthio group. For instance, (E)-stilbene derivatives can be formed using 4-(methylthio)benzyltriphenylphosphonium bromide. The general procedure involves the deprotonation of a phosphonium (B103445) salt with a strong base to form the ylide, which then reacts with the aldehyde. fu-berlin.de

The synthesis of stilbenes via the Wittig reaction can be carried out under various conditions, including aqueous systems. ucl.ac.uk For example, the reaction can be performed using potassium carbonate or lithium hydroxide as the base in water, yielding a mixture of (E)- and (Z)-stilbenes. ucl.ac.uk The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate-stabilized carbanions, is also a common and often preferred method due to the easier removal of byproducts. wiley-vch.de

A detailed study describes the synthesis of (E)-3,4'-di-(methylthio)stilbene by reacting 3-(methylthio)benzaldehyde (B1281139) with dimethyl 4-(methylthio)benzylphosphonate. columbia.edu While this specific example does not use this compound as the aldehyde component, it illustrates the general applicability of the Wittig-type reaction for coupling thioether-substituted aromatic rings to form stilbenes. columbia.edu The reaction of this compound with various benzylphosphonates would similarly yield a range of substituted stilbenes.

Table 2: Synthesis of Stilbene Derivatives via Wittig-type Reactions

| Aldehyde | Wittig Reagent/Phosphonate | Product Type | Base/Conditions | Reference |

|---|---|---|---|---|

| This compound | 4-(Methylthio)benzyltriphenylphosphonium bromide | (E)-Stilbene derivative | Not specified | |

| 3-(Methylthio)benzaldehyde | Dimethyl 4-(methylthio)benzyl-phosphonate | (E)-3,4'-di-(methylthio)stilbene | Not specified | columbia.edu |

| Various benzaldehydes | Various benzylphosphonium salts | (E)- and (Z)-Stilbenes | LiOH or K₂CO₃ in water | ucl.ac.uk |

Nucleophilic Installation of the Thiomethyl Moiety

The synthesis of this compound often involves the nucleophilic installation of the thiomethyl (-SCH₃) group onto an aromatic ring. Several methods exist for this transformation, primarily relying on nucleophilic aromatic substitution (SNAr) or related processes.

One common and high-yielding approach involves the reaction of p-chlorobenzaldehyde with a methylthiolate source. For example, using sodium methanethiolate (B1210775) (NaSMe) or methyl mercaptan (CH₃SH) with a base like sodium hydroxide can effectively displace the chloride. A reported procedure using methyl mercaptan and sodium hydroxide in a toluene/water solvent system at 80–100°C achieves a 94% yield of this compound. However, the use of the toxic and malodorous methyl mercaptan presents significant handling challenges, particularly on an industrial scale.

Another strategy involves the nucleophilic substitution of a bromo-substituted benzaldehyde (B42025). 4-Bromo-2,5-dimethoxybenzaldehyde has been shown to react with various thiols in the presence of potassium carbonate in DMF at room temperature to give the corresponding 4-alkylthio derivatives in excellent yields. mdma.ch This demonstrates that a bromo-substituent can also serve as a good leaving group for the introduction of the thiomethyl group.

A more recent development is the use of BF₃SMe₂ as a non-malodorous reagent for nucleophilic thiomethylation. diva-portal.org This reagent can act as both a Lewis acid activator and a source for the thiomethyl group, particularly for electron-deficient haloarenes. diva-portal.org This approach offers a safer alternative to traditional methods that use volatile and toxic sulfur reagents. diva-portal.org

Table 3: Methods for Nucleophilic Installation of the Thiomethyl Moiety

| Starting Material | Reagent(s) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | Methyl mercaptan, NaOH | Toluene/water, 80–100°C, 3h | 94 | |

| p-Chlorobenzaldehyde | Sodium methanethiolate | Toluene, 80°C | Not specified | |

| 4-Bromo-2,5-dimethoxybenzaldehyde | Thiols, K₂CO₃ | DMF, room temperature | Excellent | mdma.ch |

| Electron-deficient haloarenes | BF₃SMe₂ | Not specified | Good | diva-portal.org |

Oxidative Cycloaddition Reactions of this compound Oxime for Heterocycle Synthesis

This compound can be converted to its corresponding oxime, this compound oxime, which serves as a precursor for the synthesis of five-membered heterocycles through oxidative cycloaddition reactions. This process, often a [3+2] or 1,3-dipolar cycloaddition, is a powerful tool for constructing rings like isoxazoles. core.ac.ukorganic-chemistry.orgnumberanalytics.com

The key step in this synthetic route is the in situ generation of a nitrile oxide from the aldoxime. core.ac.ukchegg.com The aldoxime is oxidized, typically using a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (B116549) (PIDA) or Koser's reagent, to form the highly reactive nitrile oxide intermediate. core.ac.uk This nitrile oxide then readily undergoes a 1,3-dipolar cycloaddition with a dipolarophile, such as an alkene or alkyne, to form the heterocyclic product. core.ac.ukorganic-chemistry.org

In the case of this compound oxime, the reaction has been studied, but the presence of the electron-rich sulfur atom can lead to complications. core.ac.uk The reaction of this compound oxime to form the corresponding isoxazole (B147169) derivative resulted in a low yield of 34%. core.ac.uk This is likely due to competitive oxidation occurring at the sulfur atom of the methylthio group by the hypervalent iodine reagent, which reduces the efficiency of nitrile oxide formation. core.ac.uk Despite the low yield, this method demonstrates the feasibility of using this compound oxime as a building block for heterocycle synthesis. The general reaction involves the oxidation of the aldoxime to a nitrile oxide, which then reacts with an unsaturated substrate in a cycloaddition. core.ac.uk

Table 4: Oxidative Cycloaddition of this compound Oxime

| Reactant | Reagents/Conditions | Intermediate | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound oxime | Hypervalent iodine(III) reagent, unsaturated substrate | Nitrile oxide | Isoxazole derivative | 34 | core.ac.uk |

Synthesis and Characterization of Derivatives of 4 Methylthio Benzaldehyde

Schiff Bases Derived from 4-(Methylthio)benzaldehyde

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an active carbonyl compound. gavinpublishers.com Those derived from this compound are precursors to various biologically active molecules and coordination complexes.

A series of Schiff bases can be synthesized by reacting this compound with various substituted amines. growingscience.com The typical synthetic procedure involves the condensation reaction of equimolar amounts of this compound and a suitable amine. growingscience.com The reaction is commonly carried out in a solvent such as methanol (B129727) under reflux conditions for several hours, often with a catalytic amount of a strong acid like sulfuric acid. growingscience.com This method has been shown to produce yields ranging from 68% to 82%. growingscience.com

The formation and purity of the resulting Schiff base derivatives are confirmed through various spectroscopic and analytical techniques. growingscience.com

Table 1: Synthetic and Characterization Data for Schiff Bases Derived from this compound

| Reactants | Reaction Conditions | Yield Range | Characterization Methods | Reference |

|---|

Schiff base ligands derived from this compound can form stable complexes with various transition metals. researchgate.netfigshare.comijsra.co.in A notable example involves a Schiff base ligand generated from the direct reaction of this compound and Naphthofuran-2-carbohydrazide. researchgate.netfigshare.comijsra.co.in This heterocyclic Schiff base ligand subsequently reacts with transition metal(II) chlorides to yield metal complexes. researchgate.net

The synthesis of these metal complexes generally involves mixing an ethanolic solution of the Schiff base ligand with an ethanolic solution of the respective metal(II) chloride and refluxing the mixture for several hours. ijmrsti.com Upon cooling, the colored complex precipitates and can be isolated. ijmrsti.com

Table 2: Metal Complexes of a Schiff Base Derived from this compound and Naphthofuran-2-carbohydrazide

| Metal (M) | Complex Formula | Characterization Methods | Reference |

|---|

Structural interpretation of the ligand and its metal complexes is performed using analytical and spectral data. researchgate.netfigshare.comijsra.co.in Studies have shown that these metal complexes often exhibit different and sometimes enhanced biological activities compared to the free Schiff base ligand. ijmrsti.com

Thiazolidin-4-ones and Thiazinan-4-ones Incorporating 4-(Methylthio)phenyl Moieties

Thiazolidin-4-ones and their six-membered ring analogs, thiazinan-4-ones, are important heterocyclic scaffolds in medicinal chemistry. Research has demonstrated the synthesis of these compounds using this compound as a key starting material. researchgate.netresearchgate.net The synthesis is typically achieved through a one-pot, three-component cyclocondensation reaction. tandfonline.comsemanticscholar.org This reaction involves an amine, a substituted benzaldehyde (B42025) (in this case, this compound), and a mercaptocarboxylic acid. tandfonline.comsemanticscholar.org Mercaptoacetic acid is used to produce thiazolidin-4-ones, while mercaptopropionic acid yields thiazinan-4-ones. semanticscholar.org

For example, the compound 2-(4-(Methylthio)benzylidene)hydrazono)-3-phenylthiazolidin-4-one was synthesized and characterized. mdpi.com

Table 3: Characterization Data for 2-(4-(Methylthio)benzylidene)hydrazono)-3-phenylthiazolidin-4-one

| Property | Data |

|---|---|

| Appearance | Yellow solid |

| Melting Point | 223 °C |

| IR (KBr) νmax/cm⁻¹ | 1732 (C=O), 1609 (C=N) |

| ¹H-NMR (CDCl₃) δ (ppm) | 8.25 (s, 1H, HC=N), 7.64 (d, 2H), 7.53–7.45 (m, 3H), 7.38–7.34 (m, 2H), 7.21 (d, 2H), 3.97 (s, 2H, CH₂), 2.50 (s, 3H, CH₃) |

| ¹³C-NMR (CDCl₃) δ (ppm) | 171.8, 163.9, 158.4, 142.6, 134.5, 130.7, 129.4, 129.1, 128.4, 127.8, 125.8, 32.5, 15.2 |

Source: mdpi.com

These synthetic methods provide moderate to good yields and the resulting products are fully characterized by spectroscopic techniques such as NMR and mass spectrometry. researchgate.nettandfonline.com

Sulfur-Containing Terpyridine Ligands and Other Heterocyclic Compounds

This compound serves as a key building block for the synthesis of more complex heterocyclic structures, including sulfur-containing terpyridine ligands. pharmaffiliates.comtoref-standards.comfishersci.caclearsynth.com Terpyridines are well-known for their strong metal-chelating properties. The incorporation of a sulfur-containing moiety, such as the methylthio group, can modulate the electronic properties and coordination behavior of the resulting ligand. While multiple sources identify this compound as a precursor for these ligands, detailed synthetic pathways and characterization data are not extensively covered in the available literature. pharmaffiliates.comtoref-standards.comfishersci.cachemicalbook.comclearsynth.com

Pyrrole (B145914) Derivatives with Analgesic and Anti-inflammatory Potential

This compound is a crucial intermediate in the synthesis of certain pyrrole derivatives that have shown potential as analgesic and anti-inflammatory agents. pharmaffiliates.comclearsynth.comgrowingscience.comnih.gov A specific class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile group on the central pyrrole core has been synthesized and evaluated. unina.it

The synthesis of these compounds can begin with a Stetter umpolung reaction between this compound and an α,β-unsaturated ketone like methyl vinyl ketone. unina.it Further chemical modifications lead to the final pyrrole derivatives. unina.it Pharmacological studies of these compounds revealed that they are inhibitors of cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2 over COX-1, which is a key mechanism for their observed anti-inflammatory and analgesic effects in vivo. nih.govunina.it One aldehyde derivative, in particular, demonstrated a potent anti-nociceptive profile in animal models. nih.gov

Table 4: Bio-pharmacological Profile of a Pyrrole Derivative from this compound

| Compound Type | Starting Material | Biological Target | Potential Activity | Reference |

|---|

S-Methylphenyl Substituted Acridine-1,8-diones via One-Pot Cascade Synthesis

A series of S-methylphenyl substituted acridine-1,8-diones have been synthesized using this compound through an efficient one-pot cascade reaction. nih.govresearchgate.net This multicomponent synthesis involves the condensation of this compound, dimedone, and a variety of amines which act as the nitrogen source. nih.gov The reaction is typically performed under reflux in ethanol (B145695). nih.gov

This synthetic approach is attractive due to its simplicity and the ability to generate a library of compounds from readily available starting materials. niscpr.res.in The mechanism involves an initial Knoevenagel condensation between the aldehyde and dimedone, followed by reaction with another molecule of dimedone and subsequent cyclization with an amine. niscpr.res.in The synthesized acridine-1,8-dione derivatives were characterized using spectroscopic methods. nih.gov

Table 5: One-Pot Synthesis of S-Methylphenyl Substituted Acridine-1,8-diones

| Component 1 | Component 2 | Component 3 (Nitrogen Source) | Reaction Conditions | Product Class | Reference |

|---|

Thiosemicarbazone Ligands and Their Rhenium(I) Complexes

Thiosemicarbazones derived from this compound are a significant class of ligands in coordination chemistry. These are synthesized through the condensation reaction of this compound with various N-substituted thiosemicarbazides. researchgate.net The resulting thiosemicarbazone ligands, such as those with hydrogen (HL1), methyl (HL2), or phenyl (HL3) substituents on the N-thioamide, have been prepared and characterized. researchgate.net

These ligands readily react with rhenium precursors, such as fac-[ReX(CO)3(CH3CN)2] (where X is Br or Cl), in methanol to form stable rhenium(I) tricarbonyl complexes. researchgate.net The general formula for these adducts is [ReX(CO)3(HLn)], where 'n' corresponds to the specific thiosemicarbazone ligand used. researchgate.net These complexes have been thoroughly characterized using elemental analysis, mass spectrometry (ESI), IR spectroscopy, and 1H NMR spectroscopy. researchgate.net

X-ray diffraction studies have provided detailed structural information. For instance, in the complex [ReBr(CO)3(HL2)]·H2O (1b′·H2O), the rhenium atom is coordinated in a distorted octahedral geometry. researchgate.net The thiosemicarbazone ligand acts as a bidentate chelator, coordinating through the sulfur atom and the azomethine nitrogen atom (κS,N3) to form a stable five-membered chelate ring. researchgate.netuni.lu

Under basic conditions, deprotonation of the thiosemicarbazone ligand can lead to the formation of dimeric thiosemicarbazonate complexes with the general formula [Re2(Ln)2(CO)6]. researchgate.net In these dimers, the two rhenium centers are bridged by the thiolate sulfur atoms of the κS,N3-bidentate thiosemicarbazonate ligands. researchgate.net Interestingly, during the synthesis of one such dimer, single crystals of a different complex, [Re(L4)(L2)(CO)3] (3b), were isolated. This complex features a cyclized thiadiazole ligand (L4) formed from the original thiosemicarbazone, highlighting the reactivity of the system. researchgate.netuni.lu

Table 1: Selected Rhenium(I) Complexes of this compound Thiosemicarbazones

| Compound ID | Formula | Coordination Mode | Reference |

|---|---|---|---|

| 1b′·H₂O | [ReBr(CO)3(HL2)]·H2O | κS,N3 | researchgate.net |

| 2a | [Re2(L1)2(CO)6] | κS,N3 (bridging) | researchgate.net |

| 2b | [Re2(L2)2(CO)6] | κS,N3 (bridging) | researchgate.net |

| 2c | [Re2(L3)2(CO)6] | κS,N3 (bridging) | researchgate.net |

| 3b | [Re(L4)(L2)(CO)3] | κS,N2 (L2), κS,N (L4) | researchgate.net |

Note: HLn represents the neutral thiosemicarbazone ligand, while Ln represents the deprotonated thiosemicarbazonate ligand. L4 is a cyclized thiadiazole derivative.

Isoxazole (B147169) Derivatives from this compound Oxime

Isoxazole heterocycles can be synthesized from this compound through an initial conversion to its corresponding oxime. The oxidation of aldoximes, including this compound oxime, using hypervalent iodine(III) reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent), generates nitrile oxides. core.ac.uk These nitrile oxides are highly reactive 1,3-dipoles that can undergo cycloaddition reactions with various unsaturated substrates to form isoxazole rings. core.ac.uknanobioletters.com

One reported approach involves the oxidative cycloaddition of this compound oxime with alkynes or alkenes. core.ac.uk However, the electron-rich nature of the this compound oxime can sometimes lead to competitive oxidation at the sulfur atom, which may result in lower yields of the desired isoxazole product. core.ac.uk For example, the reaction of this compound oxime in an oxidative cycloaddition has been noted to produce the corresponding isoxazole in a modest yield of 34%, likely due to this competing side reaction. core.ac.uk

Another synthetic route involves the Knoevenagel condensation of 3-substituted-isoxazol-5(4H)-ones with this compound. In this multi-component reaction, a β-keto ester is first reacted with hydroxylamine (B1172632) to form a 3-substituted-isoxazol-5(4H)-one intermediate. mdpi.com This intermediate then undergoes condensation with this compound to yield the final 4-benzylidene-isoxazol-5(4H)-one derivative. mdpi.com For instance, the synthesis of 4-(4-(Methylthio)benzylidene)-3-propylisoxazol-5(4H)-one has been successfully achieved through this method. mdpi.com

Table 2: Characterization Data for an Isoxazole Derivative

| Compound Name | Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

|---|

| 4-(4-(Methylthio)benzylidene)-3-propylisoxazol-5(4H)-one | C₁₄H₁₅NO₂S | 1.01 (t), 1.81 (sex), 2.59 (s), 2.68 (t), 7.45 (d), 7.92 (s), 8.42 (d) | 13.9, 14.5, 19.8, 27.6, 112.2, 114.9, 116.2, 126.4, 131.4, 148.7, 166.3, 169.1 | mdpi.com |

Methyl-dithioacetals and Methyl-dithioesters Derived from this compound

The aldehyde functional group of this compound can be converted into methyl-dithioacetals, which are valuable protecting groups and synthetic intermediates. researchtrends.net A convenient and odor-free method for this transformation utilizes the BF3SMe2 reagent. diva-portal.orgacs.org This reagent serves as both a Lewis acid and a source for the nucleophilic thiomethyl group. diva-portal.org The reaction of this compound with BF3SMe2 affords the corresponding dithioacetal, ((4-(methylthio)phenyl)methylene)bis(methylsulfane). nih.gov This method has been shown to be effective for a diverse range of aromatic aldehydes. acs.org

The synthesis of methyl-dithioesters from trifluoromethylarenes has also been developed using the BF3SMe2 reagent, which facilitates defluorination and sulfur incorporation. diva-portal.org While this method is not a direct conversion from this compound, it represents a modern approach to synthesizing the methyl-dithioester functional group, which is a useful synthetic intermediate. diva-portal.org

Table 3: Synthesis and Characterization of a Dithioacetal from this compound

| Starting Material | Product Name | Reagent | Yield | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

|---|

Advanced Spectroscopic and Analytical Techniques in 4 Methylthio Benzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 4-(Methylthio)benzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy is instrumental in identifying the types and connectivity of protons within a molecule. For this compound, the aldehyde proton (CHO) characteristically appears as a singlet at a downfield chemical shift, typically around 9.8-10.08 ppm. growingscience.com The methylthio group (-SCH₃) protons also present as a distinct singlet, usually found at approximately 2.5 ppm. The aromatic protons on the benzene (B151609) ring typically exhibit a more complex splitting pattern due to their coupling with each other. In many derivatives, these aromatic protons appear as doublets or multiplets in the range of 7.2 to 7.8 ppm. growingscience.com

The synthesis of Schiff bases from this compound results in the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton (-CH=N-), which can be observed between 7.95 and 8.80 ppm. growingscience.com This shift provides clear evidence of the successful condensation reaction.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | ~9.8 - 10.08 | Singlet |

| Aromatic (Ar-H) | ~7.2 - 7.8 | Multiplet/Doublets |

| Methylthio (SCH₃) | ~2.5 | Singlet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum. The carbon of the methylthio group appears at a characteristic upfield position. Aromatic carbons have distinct chemical shifts that can be assigned using various NMR techniques. spectrabase.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives of this compound. mdpi.comrsc.org For instance, HMBC experiments can show correlations between the imine proton and the carbons of the aromatic ring in Schiff base derivatives, confirming their connectivity. mdpi.com These advanced techniques are essential for the complete structural characterization of novel compounds derived from this compound. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. growingscience.com Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively polar and thermally labile molecules. In the analysis of this compound and its derivatives, ESI-MS is often used to confirm the molecular weight by observing the protonated molecule [M+H]⁺. nih.govrsc.org For this compound, the [M+H]⁺ ion is observed at an m/z of 153.0369. nih.gov Fragmentation patterns observed in MS/MS experiments, where the precursor ion is fragmented, provide further structural information. For example, a common fragment ion for this compound corresponds to the loss of CO, resulting in an ion at m/z 125.0418. nih.govmassbank.eu

Table 2: ESI-MS Data for this compound

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 153.0369 |

| [M+Na]⁺ | Not typically reported |

Data obtained from positive ion mode ESI. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. amazonaws.comdrawellanalytical.com In this technique, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. drawellanalytical.com GC-MS is widely used in various fields, including environmental analysis and the study of natural products, to identify the presence of this compound. researchgate.netacs.org The mass spectrum obtained from GC-MS shows a molecular ion peak (M⁺) at m/z 152, corresponding to the molecular weight of this compound. nih.govguidechem.com The fragmentation pattern, which includes characteristic peaks, serves as a fingerprint for the compound, allowing for its positive identification by comparison with spectral libraries. nih.gov

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, a strong absorption band is observed around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. Another key absorption is the C-S stretching vibration, which typically appears in the range of 600-800 cm⁻¹. The formation of Schiff base derivatives is confirmed by the disappearance of the C=O stretching band and the appearance of a new band for the C=N (imine) stretch, usually around 1660-1670 cm⁻¹. growingscience.com

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aldehyde C=O Stretch | ~1700 |

| C-S Stretch | ~600 - 800 |

| Aromatic C-H Stretch | ~3000 - 3100 |

Values are approximate and can vary based on the sample state (e.g., KBr pellet, liquid film). guidechem.comvwr.com

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands in the UV region, which can be attributed to π→π* and n→π* transitions within the aromatic ring and the carbonyl or imine group. growingscience.comrsc.org The synthesis of derivatives, such as Schiff bases, often results in new absorption bands, confirming the formation of the new compound. growingscience.com

Computational Studies and Theoretical Modeling of 4 Methylthio Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 4-(methylthio)benzaldehyde. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed analysis of the electronic structure provides a foundation for understanding the molecule's behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted benzaldehydes, the nature and position of the substituent significantly influence these frontier orbitals. In the case of this compound, the electron-donating nature of the methylthio group is expected to raise the energy of the HOMO, thereby affecting the energy gap and the molecule's reactivity.

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack, and positive potentials around the hydrogen atoms.

Various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Symbol | Significance |

| Ionization Potential | I | The energy required to remove an electron from a molecule. |

| Electron Affinity | A | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | The ability of a molecule to attract electrons. |

| Chemical Hardness | η | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness | S | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index | ω | A measure of the molecule's ability to accept electrons. |

By calculating these descriptors for this compound, researchers can predict its behavior in various chemical reactions, such as its susceptibility to nucleophilic addition at the carbonyl carbon or electrophilic substitution on the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of the molecule's conformational landscape and its interactions with the surrounding environment. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape.

For this compound, a key area of conformational flexibility involves the rotation around the single bonds connecting the methylthio group to the aromatic ring and the aldehyde group to the ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. The planarity of the benzaldehyde (B42025) moiety is generally favored due to conjugation, but the orientation of the methyl group relative to the ring can vary.

MD simulations are particularly powerful for studying the behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. By explicitly including solvent molecules in the simulation box, it is possible to analyze the solvation structure around the molecule and quantify intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents.

The insights gained from MD simulations are crucial for understanding how this compound might interact with biological macromolecules, such as proteins. By simulating the molecule in the active site of an enzyme, for example, researchers can predict its binding mode and estimate the binding affinity. This information is invaluable in fields like drug discovery and materials science.

Computational Analysis of Rhenium(I) Complexes with Thiosemicarbazone Ligands Derived from this compound

The compound this compound serves as a precursor for the synthesis of more complex ligands, such as thiosemicarbazones. These ligands can then be used to form coordination complexes with metal ions, such as Rhenium(I). Computational studies play a significant role in understanding the structure, bonding, and properties of these metal complexes. jst.go.jpresearchgate.net

DFT calculations are a primary tool for investigating the electronic structure and properties of Rhenium(I) complexes containing thiosemicarbazone ligands derived from this compound. jst.go.jpresearchgate.net These calculations can accurately predict the geometry of the complex, including bond lengths and angles around the central rhenium atom. The coordination of the thiosemicarbazone ligand to the rhenium center, typically through the sulfur and one of the nitrogen atoms, can be elucidated. researchgate.net

Furthermore, computational analysis provides insights into the nature of the metal-ligand bonding. By analyzing the molecular orbitals of the complex, researchers can understand the charge transfer between the rhenium atom and the thiosemicarbazone ligand. This is crucial for explaining the electronic absorption spectra (UV-Vis) of these complexes and their potential applications in areas like photophysics and photochemistry.

Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectra of these Rhenium(I) complexes. By comparing the calculated spectra with experimental data, a detailed assignment of the electronic transitions can be made. This helps in understanding the origin of the observed colors and the nature of the excited states, which is important for applications in sensing, imaging, and catalysis.

Table 2: Typical Computational Data for Rhenium(I) Thiosemicarbazone Complexes

| Computational Method | Information Obtained |

| Geometry Optimization (DFT) | Optimized molecular structure, bond lengths, bond angles, coordination geometry. |

| Molecular Orbital (MO) Analysis | HOMO-LUMO energy gap, electron density distribution, nature of metal-ligand bonding. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, hybridization, donor-acceptor interactions. |

| Time-Dependent DFT (TD-DFT) | Simulated UV-Vis absorption spectra, assignment of electronic transitions. |

| Vibrational Frequency Analysis | Calculated infrared (IR) and Raman spectra, assignment of vibrational modes. |

Through these computational approaches, a comprehensive understanding of the structural and electronic properties of Rhenium(I) complexes with thiosemicarbazone ligands derived from this compound can be achieved, guiding the synthesis and development of new functional materials. jst.go.jpresearchgate.net

Applications of 4 Methylthio Benzaldehyde in Specialized Chemical Research

Role as a Chemical Leaching Compound in Electroless Plating Solutions

4-(Methylthio)benzaldehyde has been identified as a chemical compound that can leach from solder masks into electroless nickel-phosphorus (Ni-P) plating solutions. researchgate.net This leaching has a discernible impact on the properties of the resulting Ni-P layer. Electroless plating is a method of depositing a layer of a metal alloy onto a solid workpiece without the use of electrical energy. ptscma.co.id The process relies on an autocatalytic chemical reaction to deposit the coating. tau.ac.il

The presence of this compound in the electroless Ni(P) plating solution has been shown to decrease the corrosion resistance of the resulting Ni(P) layer. researchgate.netresearchgate.net This reduction in corrosion resistance is directly linked to a decrease in the phosphorus content of the Ni(P) layer. researchgate.netresearchgate.net X-ray photoelectron spectroscopy analysis has confirmed that the phosphorus content in the Ni(P) layer decreases when this compound is present. researchgate.netresearchgate.net

The lower phosphorus content leads to an increase in the crystallinity of the Ni(P) layer, a phenomenon verified by X-ray diffraction, TEM bright-field images, and selected area diffraction patterns. researchgate.netresearchgate.net While higher phosphorus content in Ni-P coatings is generally associated with improved corrosion resistance, the increased crystallinity resulting from the presence of this compound contributes to a reduction in this protective quality. nmfrc.org Heat treatment can also affect the corrosion resistance of Ni-P coatings by inducing phase changes and grain coarsening. biointerfaceresearch.commdpi.com

Table 1: Effect of this compound on Ni(P) Layer Properties

| Property | Observation | Reference |

|---|---|---|

| Corrosion Potential | Reduced | researchgate.net |

| Phosphorus Content | Decreased | researchgate.netresearchgate.net |

| Crystallinity | Increased | researchgate.net |

| Corrosion Resistance | Decreased | researchgate.netresearchgate.net |

Electrochemical studies, such as Tafel analysis, have demonstrated that this compound reduces the corrosion potential of the Ni(P) layer. researchgate.netresearchgate.net Open-circuit-voltage analysis indicates that this compound promotes both the oxidation and reduction of the hypophosphite ion (H₂PO₂⁻), which is the reducing agent in the plating bath. researchgate.netresearchgate.net This dual promotion ultimately leads to a lower incorporation of phosphorus into the nickel deposit. researchgate.netresearchgate.net The mechanism of electroless nickel plating involves the catalytic dehydrogenation of the hypophosphite ion, leading to the reduction of nickel ions and the co-deposition of phosphorus. tau.ac.il

Intermediacy in Molecular Junction Studies

This compound serves as a crucial intermediate in the synthesis of molecules designed for molecular junction studies. Specifically, it is used in Wittig olefination reactions to create (E)-stilbene derivatives. chemrxiv.org These stilbene-based molecules, which feature a central carbon-carbon double bond, are of interest for investigating charge transport through single-molecule junctions. acs.org

In a typical synthesis, this compound is reacted with a phosphonium (B103445) salt, such as 4-(methylthio)benzyltriphenylphosphonium bromide, to form the (E)-stilbene analogue. chemrxiv.orgacs.org The resulting molecule can then be studied using techniques like scanning tunneling microscopy break-junction (STM-BJ) to measure its conductance properties when trapped between two electrodes. chemrxiv.orgmdpi.com The methylthio groups at the ends of the molecule act as anchor points to the electrodes. chinesechemsoc.org Studies have shown that these molecules can exhibit conformational changes within the junction, leading to significant changes in conductance. chemrxiv.orgacs.org

Catalytic Applications and Reaction Optimization

This compound is also involved in various catalytic reactions, both as a substrate and as a product. For instance, it can be synthesized through the carbonylation of thioanisole (B89551) using a solid superacid catalyst. In one patented method, thioanisole and carbon monoxide react under pressure in the presence of a SO₄²⁻/ZrO₂-TiO₂-V₂O₅ catalyst to produce this compound with a high yield. google.com

Furthermore, the oxidation of 4-(methylthio)benzyl alcohol to this compound can be achieved with high efficiency using various catalytic systems. rsc.org One notable metal-free catalytic system employs 9-azabicyclo[3.3.1]nonane-3-one N-oxyl (keto-ABNO) anchored within a periodic mesoporous organosilica with bridged imidazolium (B1220033) groups (ABNO@PMO-IL-Br). rsc.org This catalyst facilitates the aerobic oxidation of the alcohol to the aldehyde in high yield. rsc.org

The compound itself can participate in multicomponent reactions. For example, it has been used in a three-component reaction with thiourea (B124793) and trimethyl orthoformate to synthesize 1,3,5-triazine-2,4-dithione derivatives, though it provided the product in a moderate yield compared to other benzaldehydes. beilstein-journals.org

Table 2: Catalytic Reactions Involving this compound

| Reaction Type | Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carbonylation | Thioanisole, Carbon Monoxide | SZTA (SO₄²⁻/ZrO₂-TiO₂-V₂O₅) | This compound | 96.6% | google.com |

| Aerobic Oxidation | 4-(Methylthio)benzyl alcohol | ABNO@PMO-IL-Br | This compound | 98% | rsc.org |

| Three-Component Reaction | This compound, Thiourea, Trimethyl orthoformate | - | 6-(methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione derivative | Moderate | beilstein-journals.org |

Biological Activities and Pharmacological Potential of 4 Methylthio Benzaldehyde Derivatives

Antibacterial Activity of Schiff Bases and Imidazole (B134444) Derivatives

Schiff bases and imidazole derivatives of 4-(Methylthio)benzaldehyde have demonstrated notable antibacterial properties against a range of pathogenic bacteria. growingscience.comvulcanchem.comacademiaone.org

Efficacy Against Specific Pathogens (e.g., E. coli, Staphylococcus aureus)

In vitro studies have confirmed the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff bases of this compound have shown significant antibacterial activity against clinically isolated strains of Escherichia coli and Bacillus subtilis. growingscience.com Specifically, some derivatives exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli.

A study synthesizing a series of Schiff bases from this compound and various amines revealed that compounds 3g, 3h, and 3i, in particular, showed considerable activity against the tested bacterial strains. growingscience.com Similarly, newly synthesized imidazole derivatives have also been identified as potent antibacterial agents against S. aureus and E. coli. academiaone.org The presence of electron-withdrawing groups in the molecular structure of these derivatives tends to enhance their antibacterial potency. vulcanchem.com

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Type | Pathogen | Activity/Efficacy | Reference |

|---|---|---|---|

| Schiff bases | E. coli | MIC: 12.5 µg/mL | |

| Schiff bases (compounds 3g, 3h, 3i) | E. coli, P. fluorescence, M. luteus, B. subtilis | Significant antibacterial activity | growingscience.com |

| Imidazole derivatives (compounds a1, a3) | S. aureus, E. coli | Best inhibition | academiaone.org |

| Thiazolidin-4-ones | S. aureus | Inhibition of DNA Gyrase | researchgate.net |

Proposed Mechanisms of Antibacterial Action (e.g., cell membrane disruption)

The antibacterial action of this compound derivatives is believed to occur through several mechanisms. One primary proposed mechanism for Schiff bases is the disruption of the bacterial cell membrane's integrity. vulcanchem.com These compounds may also function by inhibiting essential microbial enzymes, potentially through the chelation of metal ions. vulcanchem.com For thiazolidin-4-one derivatives, a specific mechanism identified is the inhibition of the S. aureus DNA Gyrase enzyme. researchgate.net Furthermore, some thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization in bacteria, which disrupts the formation of the Z-ring, a crucial step in bacterial cell division. rsc.org

Antioxidant Properties of this compound Derivatives

Derivatives of this compound have also been recognized for their antioxidant capabilities, which are crucial for mitigating cellular oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, Ferrous Ion Chelating)

The antioxidant potential of these compounds has been evaluated using various in vitro assays. The 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay and the ferrous ion (Fe2+) chelating assay are commonly employed methods. growingscience.com In one study, Schiff bases derived from this compound were screened for their antioxidant activity, with one particular compound (3b) demonstrating the highest efficacy as both a radical scavenger and a ferrous ion scavenger. growingscience.comgrowingscience.com The presence of a hydroxyl group on the aromatic ring was noted to enhance the radical inhibition activity. researchgate.net

Table 2: Antioxidant Activity of this compound Schiff Base Derivatives

| Assay | Most Active Compound | Key Finding | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 3b | Best radical scavenger | growingscience.com |

| Ferrous Ion Chelating | 3b | Best Fe2+ ion scavenger | growingscience.com |

Mechanisms of Mitigating Oxidative Stress

The antioxidant mechanism of this compound derivatives primarily involves scavenging free radicals through electron transfer. By neutralizing free radicals, these compounds help protect cells from oxidative damage. The chelation of ferrous ions is another significant mechanism, as it prevents the Fenton reaction, a major source of oxidative stress. vulcanchem.com Additionally, some derivatives have been shown to reduce levels of reactive oxygen species (ROS) and nitrite, further contributing to their antioxidant effects. nih.gov

Cytotoxicity and Antiglioma Activity Studies

In addition to their antibacterial and antioxidant properties, certain derivatives of this compound have been investigated for their potential in cancer therapy, specifically their cytotoxicity and antiglioma activity. researchgate.net

Research has shown that specific thiazolidin-4-one derivatives of this compound exhibit significant antiglioma activity. researchgate.net In a study using a human glioblastoma cancer cell line (LN229), derivatives 5b, 5c, and 5e were found to be particularly effective, with IC50 values of 9.48, 12.16, and 6.43 µg/mL, respectively. researchgate.netacs.org Another thiazolidin-4-one derivative demonstrated a 72% reduction in C6 glioma cell viability. Cytotoxicity assays have also been performed on human peripheral lymphocytes, with some Schiff base derivatives (3b and 3h) showing the strongest activity. growingscience.comgrowingscience.com These findings highlight the potential of structurally modifying this compound to develop potent anticancer agents.

Table 3: Cytotoxicity and Antiglioma Activity of this compound Derivatives

| Derivative Type | Cell Line | Activity/Efficacy | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazolidin-4-one (5b) | LN229 (Glioblastoma) | Antiglioma | 9.48 | researchgate.netacs.org |

| Thiazolidin-4-one (5c) | LN229 (Glioblastoma) | Antiglioma | 12.16 | researchgate.netacs.org |

| Thiazolidin-4-one (5e) | LN229 (Glioblastoma) | Antiglioma | 6.43 | researchgate.netacs.org |

| Thiazolidin-4-one | C6 (Glioma) | 72% reduction in cell viability | Not specified | |

| Schiff base (3b) | Human peripheral lymphocytes | Cytotoxicity | Not specified | growingscience.comgrowingscience.com |

| Schiff base (3h) | Human peripheral lymphocytes | Cytotoxicity | Not specified | growingscience.comgrowingscience.com |

Effects on Cancer Cell Lines (e.g., C6 glioma cells)

Several derivatives of this compound have been investigated for their cytotoxic effects against cancer cells, with notable activity observed in glioma cell lines. Thiazolidin-4-one derivatives, in particular, have shown promise as antiglioma agents.

In one study, seventeen 2,4-thiazolidinedione (B21345) (TZD) derivatives were synthesized, and all were found to be cytotoxic to glioblastoma cell lines while remaining non-toxic to a primary astrocyte cell line at a concentration of 100 μM, indicating selective activity. researchgate.net Among these, the compounds designated as 4CI and 4DI, which were synthesized from 2,4-thiazolidinedione and arene-aldehydes including a this compound precursor, demonstrated significant activity against C6 glioma cells. researchgate.netresearchgate.net Compound 4CI exhibited an IC₅₀ value of 28.51 μM, while 4DI had an IC₅₀ of 54.26 μM. researchgate.netresearchgate.net These findings highlight the potential of these scaffolds for developing selective antiglioma therapies. researchgate.net

Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their antiproliferative effects on the C6 glioma cell line. acs.org Two compounds, 4g and 4h, displayed remarkable activity with IC₅₀ values of 8.16 μM and 13.04 μM, respectively. acs.org

| Compound Class | Derivative | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Thiazolidin-4-one | 4CI | 28.51 | researchgate.netresearchgate.net |

| 4DI | 54.26 | researchgate.netresearchgate.net | |

| 1,3,4-Oxadiazole | 4g | 8.16 | acs.org |

| 4h | 13.04 | acs.org |

Evaluation on Human Peripheral Lymphocytes

The cytotoxic and biological effects of this compound derivatives have also been assessed on human peripheral lymphocytes. A study involving a series of Schiff bases derived from this compound investigated their cytotoxicity using the trypan blue dye exclusion method. growingscience.com Among the synthesized compounds, derivatives 3b and 3h were identified as having the most potent activity against human peripheral lymphocytes. growingscience.comgrowingscience.com

In a different context, thiocarbohydrazide, which can react with aldehydes, has been noted as an aldehyde-blocking agent that can prevent the transformation of human peripheral lymphocytes induced by galactose oxidase. sapub.org

Anti-inflammatory Activity of Acridine-1,8-diones and Pyrrole (B145914) Derivatives

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds with therapeutic potential, including those with anti-inflammatory properties. pharmaffiliates.comfishersci.cacymitquimica.comclearsynth.comchemdad.com

Acridine-1,8-diones A series of S-methylphenyl substituted acridine-1,8-dione derivatives (4a-i) were synthesized from this compound, dimedone, and various amines. nih.gov These compounds underwent in vitro evaluation for their anti-inflammatory efficacy. The results indicated that compounds 4c and 4d possess excellent anti-inflammatory activity, with inhibition percentages comparable to the standard drug, diclofenac, at a concentration of 100 μg/ml. nih.gov

| Compound | Inhibition by Membrane Stabilization (%) | Inhibition by Albumin Denaturation (%) | Reference |

|---|---|---|---|

| 4c | 80.58 ± 0.42 | 77.72 ± 0.76 | nih.gov |

| 4d | 81.72 ± 1.72 | 78.76 ± 0.81 | nih.gov |

| Diclofenac (Standard) | 84.19 ± 0.92 | 82.15 ± 1.15 | nih.gov |

Pyrrole Derivatives this compound is a key building block for synthesizing a class of pyrrole derivatives that exhibit analgesic and anti-inflammatory activities. pharmaffiliates.comfishersci.cacymitquimica.comchemicalbook.com This highlights its importance as a precursor for developing novel anti-inflammatory agents.

Antidiabetic Activity of Novel Derivatives

The search for new antidiabetic agents has led to the exploration of various derivatives of this compound. A study that synthesized and evaluated S-methylphenyl substituted acridine-1,8-diones also tested these compounds for their antidiabetic effects. nih.gov The investigation revealed that the synthesized compounds exhibited moderate antidiabetic activity when compared to the standard drug acarbose (B1664774) at the same concentration. nih.gov Additionally, the thiazolidinone nucleus, which can be synthesized from this compound, is known to be a feature of compounds with antihyperglycemic properties. researchgate.net

Antifungal Activity of Schiff Base Metal Complexes

Schiff bases derived from aldehydes and their metal complexes are a well-studied class of compounds with a broad spectrum of biological activities, including antifungal effects. nih.govjuniperpublishers.com The complexation of Schiff bases with metal ions often leads to an enhancement of their biological activity. nih.govijmrsti.com

Studies on Schiff bases derived from various aldehydes and their complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) have demonstrated their potential as antifungal agents. ijmrsti.comscispace.com These metal complexes have shown greater antifungal activity against various fungal species compared to the free Schiff base ligands. nih.gov For instance, metal complexes have been reported to be effective against fungi such as Aspergillus niger and Candida albicans. scispace.com The increased activity is often explained by chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the central atom, increases the lipophilicity of the complex, and facilitates its transport across the fungal cell membrane. nih.gov

Anticholinesterase Activity of Thiazolidin-4-ones

Thiazolidin-4-one derivatives of this compound have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study evaluated the in vitro effect of thiazolidin-4-ones derived from this compound (1) and 4-(methylsulfonyl)benzaldehyde (B46332) (2) on AChE activity. researchgate.net The results showed that these compounds were effective inhibitors. researchgate.net

Specifically, compounds with a propylpiperidine moiety (1b) or a 3-(diethylamino)propyl moiety (1c) derived from this compound showed significant inhibitory potential against AChE from the cerebral cortex and hippocampus. researchgate.net The type of inhibition was determined to be mixed. researchgate.net

| Compound | IC₅₀ for Cerebral Cortex (μM) | IC₅₀ for Hippocampus (μM) | Reference |

|---|---|---|---|

| 1b | 13.81 | 3.13 | researchgate.net |